Cas no 144676-04-0 (Benzoic acid,5-[[(2,5-dihydroxyphenyl)methyl]hexylamino]-2-hydroxy-)

Benzoic acid,5-[[(2,5-dihydroxyphenyl)methyl]hexylamino]-2-hydroxy- structure
144676-04-0 structure
Product name:Benzoic acid,5-[[(2,5-dihydroxyphenyl)methyl]hexylamino]-2-hydroxy-
CAS No:144676-04-0
MF:C20H25NO5
MW:359.4162
CID:147417
PubChem ID:126839

Benzoic acid,5-[[(2,5-dihydroxyphenyl)methyl]hexylamino]-2-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,5-[[(2,5-dihydroxyphenyl)methyl]hexylamino]-2-hydroxy-
    • 5-[(2,5-dihydroxyphenyl)methyl-hexylamino]-2-hydroxybenzoic acid
    • 5-[(2,5-dihydroxybenzyl)(hexyl)amino]-2-hydroxybenzoic acid
    • Benzoic acid, 5-(((2,5-dihydroxyphenyl)methyl)hexylamino)-2-hydroxy-
    • Lavendustin C
    • Lavendustin C6
    • 144676-04-0
    • LAVENDUSTIN C-6
    • 5-((2,5-dihydroxybenzyl)(hexyl)amino)-2-hydroxybenzoic acid
    • DTXSID90932381
    • Q27280867
    • UNII-IRH67TZ6EF
    • IRH67TZ6EF
    • LAVENDUSTIN C 6
    • AKOS040747020
    • 5-{[(2,5-DIHYDROXYPHENYL)METHYL](HEXYL)AMINO}-2-HYDROXYBENZOIC ACID
    • Inchi: InChI=1S/C20H25NO5/c1-2-3-4-5-10-21(13-14-11-16(22)7-9-18(14)23)15-6-8-19(24)17(12-15)20(25)26/h6-9,11-12,22-24H,2-5,10,13H2,1H3,(H,25,26)
    • InChI Key: MEEQDJDRCVEZCC-UHFFFAOYSA-N
    • SMILES: OC1C=CC(O)=CC=1CN(CCCCCC)C1=CC(C(O)=O)=C(O)C=C1

Computed Properties

  • Exact Mass: 359.173273
  • Monoisotopic Mass: 359.173273
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 9
  • Complexity: 432
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.9
  • Topological Polar Surface Area: 101

Experimental Properties

  • Density: 1.29
  • Boiling Point: 633°Cat760mmHg
  • Flash Point: 336.7°C
  • Refractive Index: 1.643

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